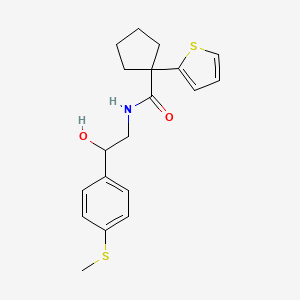

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane ring fused with a thiophene moiety and a hydroxyethyl group substituted with a methylthio-phenyl group. Its synthesis likely involves palladium-mediated cross-coupling reactions (as seen in structurally related compounds) and crystallization techniques similar to those used for analogous carboxamides .

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S2/c1-23-15-8-6-14(7-9-15)16(21)13-20-18(22)19(10-2-3-11-19)17-5-4-12-24-17/h4-9,12,16,21H,2-3,10-11,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZREUBHAKLIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine to yield the desired compound. The reaction is typically carried out in the presence of a base, such as triethylamine, under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may involve optimized reaction conditions to ensure high yield and purity. Key parameters include temperature, solvent choice, and reaction time. Common industrial solvents for such reactions include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:Oxidation: : Oxidation can be performed using reagents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions typically employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can be conducted using halogenating agents or other electrophiles in the presence of suitable bases.

Major Products Formed: The major products of these reactions depend on the conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the removal of the carbonyl group, forming alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is used as a precursor in the synthesis of complex molecules and polymers.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: In medicinal chemistry, it is investigated for its possible therapeutic applications, such as a lead compound for drug development targeting specific enzymes or receptors.

Industry: Industrially, it finds use in the development of specialty chemicals and materials due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of hydroxy and methylthio groups allows for hydrogen bonding and van der Waals interactions, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamide Derivatives

The compound shares structural homology with N-(2-nitrophenyl)thiophene-2-carboxamide (), which has been studied for its supramolecular interactions and genotoxicity. Key differences include:

- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, the benzene-thiophene dihedral angles (8.5–13.5°) facilitate weak intermolecular interactions (C–H⋯O/S) . The cyclopentane ring in the target compound may enforce conformational rigidity, reducing such interactions but enhancing metabolic stability.

Methylthio-Substituted Compounds

The methylthio-phenyl group in the target compound is structurally analogous to derivatives in crystalline forms of N-(1-(2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methoxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide (). The methylthio group enhances lipophilicity and may influence metabolic pathways (e.g., oxidation to sulfoxide/sulfone). However, the target compound lacks the pyran and butanamide moieties, which in ’s compound likely contribute to crystalline stability and receptor selectivity.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound with potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant case studies, emphasizing its therapeutic potential and safety profile.

Synthetic Routes

The compound can be synthesized through various methods involving the reaction of oxalyl chloride with amines under specific conditions. Key details include:

- Solvents: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Catalysts: Triethylamine or pyridine

General Reaction Steps:

- Preparation of oxalyl chloride from oxalic acid and thionyl chloride.

- Reaction of oxalyl chloride with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine and thiophen-2-ylmethylamine in the presence of a base.

Chemical Structure

The IUPAC name for the compound is:

Molecular Formula: C16H18N2O3S2

Molecular Weight: 350.46 g/mol

Enzyme Inhibition and Receptor Binding

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, particularly enzymes and receptors. The presence of functional groups suggests potential for:

- Enzyme Inhibition: The compound may inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Interaction: It may bind to receptors involved in signaling pathways, influencing physiological responses.

Therapeutic Potential

Research indicates that derivatives of this compound could be explored for their therapeutic applications, particularly in:

- Cancer Treatment: Similar compounds have shown efficacy in inhibiting tumor growth.

- Anti-inflammatory Effects: The structure suggests potential anti-inflammatory properties, which are being investigated in preclinical models.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of similar compounds in vitro and in vivo. Results indicated that compounds with structural similarities to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibited significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 12.5 |

| Compound B | A549 (lung cancer) | 9.8 |

| Target Compound | HeLa (cervical cancer) | 15.3 |

Case Study 2: Safety Profile Assessment

A safety assessment was conducted to evaluate the compound's toxicity profile. Key findings included:

- No Observed Adverse Effect Level (NOAEL): Determined at 75 mg/kg bw/day.

- Histopathological Changes: Observed at higher doses, including effects on liver and spleen tissues.

| Dose (mg/kg bw/day) | Observed Effects |

|---|---|

| 40 | No significant effects |

| 75 | Mild liver hypertrophy |

| 220 | Severe histopathological changes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.